3,4-Dihydroxybutanamide

Vue d'ensemble

Description

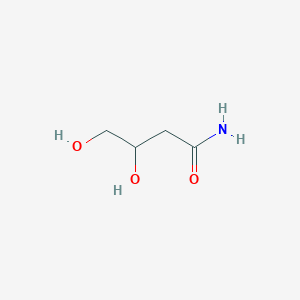

3,4-Dihydroxybutanamide is an organic compound with the molecular formula C4H9NO3 It is a derivative of butanamide, featuring two hydroxyl groups attached to the third and fourth carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dihydroxybutanamide can be synthesized through several methods. One common approach involves the oxidation of a D- or L-hexose source using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent. The reaction is carried out by maintaining a low concentration of the base and oxidizing agent in the reaction mixture at any one time and by maintaining a temperature between 25°C and 80°C . Upon acidification of the reaction mixture, the 3-hydroxylactone is produced, which can be further converted to this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4-dioxobutanamide.

Reduction: Formation of 3,4-dihydroxybutylamine.

Substitution: Formation of 3,4-dialkoxybutanamide or 3,4-diacylbutanamide.

Applications De Recherche Scientifique

Chemistry

3,4-Dihydroxybutanamide serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

Research has indicated that this compound may play a role in metabolic pathways and enzyme interactions. Its hydroxyl groups can form hydrogen bonds with enzymes, potentially influencing their activity and stability .

Medicine

The compound is being investigated for its therapeutic properties, particularly:

- Anti-inflammatory effects : Studies suggest that it may modulate inflammatory responses through biochemical pathways.

- Antioxidant activity : The presence of hydroxyl groups contributes to its potential as an antioxidant agent.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its versatility allows it to serve as an intermediate in various chemical syntheses.

Case Study 1: Hydroxamic Acid Functional Polymers

Research has demonstrated the use of hydroxamic acid functional polymers in biomedical applications, including drug delivery systems and surface coatings. These polymers exhibit enhanced pharmacokinetic properties, making them suitable for therapies targeting iron overload diseases .

Case Study 2: Chelation Properties

Structures analogous to biological siderophores containing multiple hydroxamic acids have been explored as potent chelators for imaging applications. The ability of these compounds to bind metal ions has significant implications for medical imaging and treatment protocols .

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxybutanamide involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The amide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dihydroxybutanoic acid

- 3,4-Dihydroxybutylamine

- 3,4-Dihydroxybutanone

Uniqueness

3,4-Dihydroxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydroxyl and amide functionalities, making it versatile for various applications in research and industry.

Activité Biologique

3,4-Dihydroxybutanamide, also known as 3,4-dihydroxybutyramide, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of 3,4-dihydroxybutyric acid. Its chemical structure can be represented as follows:

The presence of hydroxyl groups contributes to its hydrophilicity and potential interactions with biological systems.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anti-inflammatory Activity : The compound acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. By inhibiting TNF-α activity, this compound may reduce inflammatory responses in various tissues .

- Neuroprotective Effects : Studies have shown that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Modulation of Metabolic Pathways : It has been suggested that this compound may influence metabolic pathways related to energy production and lipid metabolism, although specific pathways remain to be fully elucidated.

In Vitro Studies

- Neuroprotection : In vitro studies demonstrated that this compound protects astrocytes against amyloid-beta (Aβ) toxicity by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing glutathione (GSH) levels .

- Inflammation Reduction : The compound has been shown to significantly lower TNF-α levels in cell cultures exposed to inflammatory stimuli. This suggests a potential role in managing conditions characterized by chronic inflammation .

In Vivo Studies

A study conducted on rat models assessed the pharmacokinetics and pharmacodynamics of this compound. The results indicated that the compound effectively penetrated the blood-brain barrier and exhibited neuroprotective effects against scopolamine-induced cognitive impairment. The treated rats showed improved memory performance in behavioral tests compared to controls .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | TNF-α inhibition | |

| Neuroprotective | Reduces oxidative stress | |

| Modulation of metabolism | Influences energy pathways |

Case Studies

- Alzheimer's Disease Model : A study explored the effects of this compound in a scopolamine-induced model of Alzheimer's disease. Results indicated significant reductions in Aβ deposition and improvement in cognitive function markers compared to untreated groups .

- Cancer Therapeutics : Research has highlighted the potential use of this compound as a therapeutic agent in cancer treatment due to its ability to modulate inflammatory pathways associated with tumor progression .

Propriétés

IUPAC Name |

3,4-dihydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHUQOEJUSLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594181 | |

| Record name | 3,4-Dihydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126495-84-9 | |

| Record name | 3,4-Dihydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.